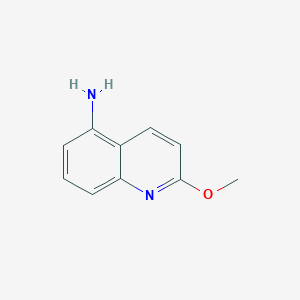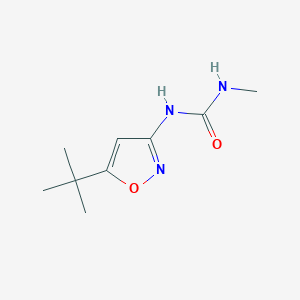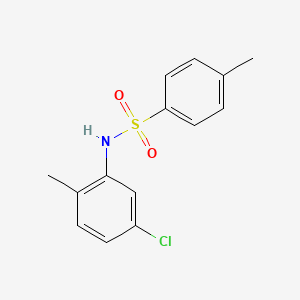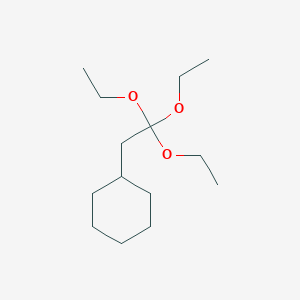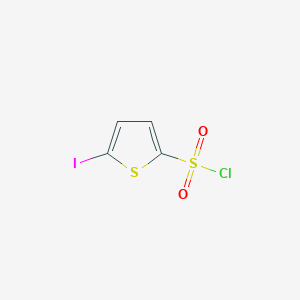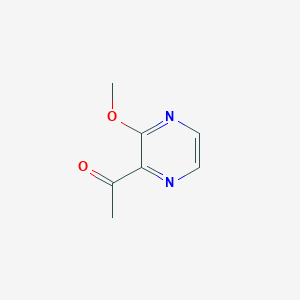
1-(3-Methoxy-2-pyrazinyl)ethanone
Overview
Description
“1-(3-Methoxy-2-pyrazinyl)ethanone” is a chemical compound with the molecular formula C7H8N2O2 . It is also known by other names such as "Ethanone, 1-(3-methoxypyrazinyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(3-Methoxy-2-pyrazinyl)ethanone” consists of a pyrazine ring with a methoxy group at the 3-position and an ethanone group at the 1-position .Scientific Research Applications
Pharmacological Activity
1-(3-Methoxy-2-pyrazinyl)ethanone and its derivatives show significant pharmacological activities. For example, one study synthesized a series of pyrazoles, including a derivative similar to 1-(3-Methoxy-2-pyrazinyl)ethanone, which acted as a σ1 receptor antagonist and showed potential for pain management (Díaz et al., 2020).
Synthesis and Antimicrobial Activity
Pyrazole derivatives, including those related to 1-(3-Methoxy-2-pyrazinyl)ethanone, have been synthesized using various techniques, such as microwave energy. These compounds demonstrated antimicrobial activity against various bacteria (Katade et al., 2008). Additionally, novel Schiff bases using derivatives of this compound have been synthesized and shown to possess antimicrobial activity (Puthran et al., 2019).
Heterocyclic Compound Synthesis
1-(3-Methoxy-2-pyrazinyl)ethanone has been utilized in the synthesis of various heterocyclic compounds. Studies have shown that it can be used to create isoflavones, isoxazoles, and pyrazoles, which have various applications in medicinal chemistry (Moskvina et al., 2015).
Chemical Characterization and Analysis
The compound and its derivatives have been characterized using techniques like NMR, IR, and mass spectrometry, aiding in the understanding of their chemical structure and properties. This information is crucial for their application in various fields of research (Schmarr et al., 2011).
Potential in Tuberculosis Treatment
Some derivatives of 1-(3-Methoxy-2-pyrazinyl)ethanone have been studied for their potential as anti-tubercular agents. These studies contribute to the search for new treatments against tuberculosis (Maurya et al., 2013).
properties
IUPAC Name |
1-(3-methoxypyrazin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-7(11-2)9-4-3-8-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHPTBBODFBKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337193 | |
| Record name | 1-(3-Methoxy-2-pyrazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-2-pyrazinyl)ethanone | |
CAS RN |
56343-40-9 | |
| Record name | 1-(3-Methoxy-2-pyrazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




